

Immunological Properties of Synthetic Gal d 4 (46-61) Peptide: A Technical Guide

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Compound of Interest		
Compound Name:	Allergen Gal d 4 (46-61), chicken	
Cat. No.:	B15563111	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide Gal d 4 (46-61), derived from the hen egg white lysozyme (Gal d 4), represents a key immunodominant T-cell epitope. This peptide has been a focal point in immunological research, particularly in studies of antigen presentation, T-cell activation, and allergic responses. This technical guide provides an in-depth overview of the immunological properties of the synthetic Gal d 4 (46-61) peptide, compiling available quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Data Presentation MHC Class II Binding Affinity

The binding of the Gal d 4 (46-61) peptide to Major Histocompatibility Complex (MHC) class II molecules is a critical step in the initiation of the adaptive immune response. The following table summarizes the known binding affinity of the peptide to the murine I-Ak allele.

MHC Class II Allele	Peptide Sequence	Binding Affinity (Kd)	Reference
I-Ak	NTDGSTDYGILQINS R	~2 μM	



Note: Further quantitative data on the binding affinity to a broader range of MHC class II alleles (e.g., IC50 values) is not readily available in the public domain and would require specific experimental determination.

T-Cell Proliferation

The ability of the Gal d 4 (46-61) peptide to induce T-cell proliferation is a key measure of its immunogenicity. While qualitative statements confirm its role in stimulating T-cell hybridomas, specific quantitative data such as stimulation indices (SI) from primary T-cell proliferation assays are not consistently reported in publicly accessible literature. Researchers are encouraged to perform such assays to quantify the proliferative response in their specific experimental system.

Cytokine Secretion Profile

The profile of cytokines secreted by T-cells upon stimulation with the Gal d 4 (46-61) peptide provides insights into the nature of the induced immune response (e.g., Th1, Th2, or regulatory). Comprehensive quantitative data detailing the concentrations of specific cytokines (e.g., IFN-y, IL-2, IL-4, IL-10) are not widely available and would necessitate targeted experimental investigation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the immunological characterization of the synthetic Gal d 4 (46-61) peptide.

Peptide Synthesis

Synthetic Gal d 4 (46-61) peptide (Sequence: Asn-Thr-Asp-Gly-Ser-Thr-Asp-Tyr-Gly-Ile-Leu-Gln-Ile-Asn-Ser-Arg) is typically produced by solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

- Fmoc-protected amino acids
- Rink Amide resin



- Coupling reagents (e.g., HBTU, HOBt)
- Base (e.g., DIPEA)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Cleavage cocktail (e.g., TFA/TIS/H2O)
- Ether
- HPLC purification system
- Mass spectrometer

Procedure:

- Swell the Rink Amide resin in dimethylformamide (DMF).
- Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
- Couple the first Fmoc-protected amino acid to the resin using a coupling agent and a base.
- Wash the resin extensively with DMF.
- Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
- After the final amino acid is coupled, wash the resin and cleave the peptide from the resin while simultaneously removing the side-chain protecting groups using a cleavage cocktail.
- Precipitate the crude peptide in cold ether and collect by centrifugation.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

MHC Class II Binding Assay (Fluorescence Polarization)



This assay measures the binding of the Gal d 4 (46-61) peptide to purified, soluble MHC class II molecules in a competitive format.

Materials:

- Purified, soluble MHC class II molecules (e.g., I-Ak)
- Fluorescently labeled probe peptide known to bind the MHC class II molecule of interest
- Synthetic Gal d 4 (46-61) peptide
- Assay buffer (e.g., PBS with a non-ionic detergent)
- Black, low-volume 384-well plates
- Fluorescence polarization plate reader

Procedure:

- In a 384-well plate, create a serial dilution of the unlabeled Gal d 4 (46-61) competitor peptide.
- Add a constant, predetermined concentration of the fluorescently labeled probe peptide to all wells.
- Add a constant, predetermined concentration of the purified MHC class II molecules to all wells.
- Include control wells containing:
 - Fluorescent probe peptide only (for baseline fluorescence polarization).
 - Fluorescent probe peptide and MHC class II molecules without competitor (for maximum binding).
- Incubate the plate at 37°C for 48-72 hours to reach equilibrium.
- Measure the fluorescence polarization of each well using a plate reader.



- Calculate the percentage of inhibition of probe binding for each concentration of the Gal d 4
 (46-61) peptide.
- Determine the IC50 value (the concentration of Gal d 4 (46-61) that inhibits 50% of the probe peptide binding) by fitting the data to a suitable binding curve.

T-Cell Proliferation Assay (CFSE-Based)

This assay quantifies the proliferation of T-cells in response to stimulation with the Gal d 4 (46-61) peptide.

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) or purified CD4+ T-cells
- Antigen-Presenting Cells (APCs), such as irradiated splenocytes or dendritic cells
- Synthetic Gal d 4 (46-61) peptide
- Carboxyfluorescein succinimidyl ester (CFSE)
- · Complete cell culture medium
- Positive control (e.g., anti-CD3 antibody or a known mitogen)
- Flow cytometer

Procedure:

- Isolate PBMCs or CD4+ T-cells from the desired source (e.g., immunized mice or human donors).
- Label the T-cells with CFSE according to the manufacturer's instructions.
- Co-culture the CFSE-labeled T-cells with APCs in a 96-well plate.
- Add serial dilutions of the Gal d 4 (46-61) peptide to the wells.
- Include control wells:



- Unstimulated cells (T-cells and APCs only).
- Cells with a positive control stimulant.
- Incubate the plate at 37°C in a CO2 incubator for 3-5 days.
- Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4).
- Acquire the samples on a flow cytometer.
- Analyze the data by gating on the live CD4+ T-cell population and examining the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a cell division.
- Calculate the percentage of divided cells or a proliferation index. The Stimulation Index (SI)
 can be calculated as the percentage of proliferating cells in the stimulated sample divided by
 the percentage of proliferating cells in the unstimulated control.

Cytokine Secretion Assay (ELISA)

This assay measures the concentration of specific cytokines secreted into the culture supernatant following T-cell stimulation with the Gal d 4 (46-61) peptide.

Materials:

- Supernatants from T-cell proliferation assays
- ELISA kits for the cytokines of interest (e.g., IFN-y, IL-2, IL-4, IL-10)
- ELISA plate reader

Procedure:

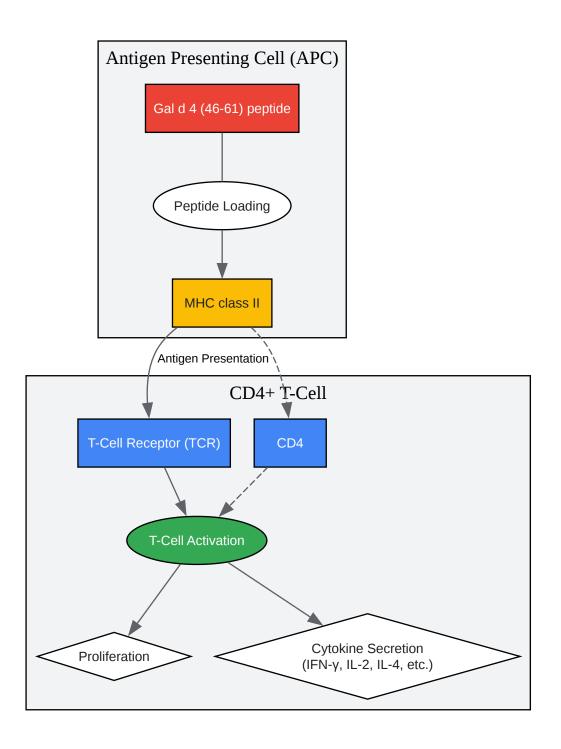
 After the desired incubation period in the T-cell proliferation assay, carefully collect the culture supernatants from each well.



- Perform an ELISA for each cytokine of interest according to the manufacturer's protocol. This
 typically involves the following steps:
 - Coating a 96-well plate with a capture antibody specific for the cytokine.
 - Blocking the plate to prevent non-specific binding.
 - Adding the culture supernatants and a standard curve of the recombinant cytokine.
 - Incubating and washing the plate.
 - Adding a biotinylated detection antibody.
 - Incubating and washing the plate.
 - Adding an enzyme-conjugated streptavidin.
 - Incubating and washing the plate.
 - Adding a substrate and stopping the reaction.
- Read the absorbance of each well using an ELISA plate reader.
- Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

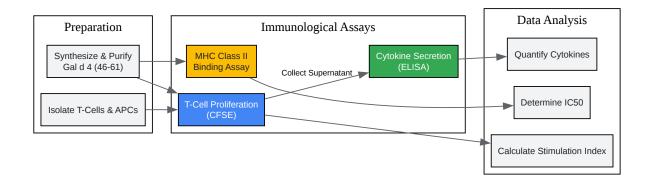




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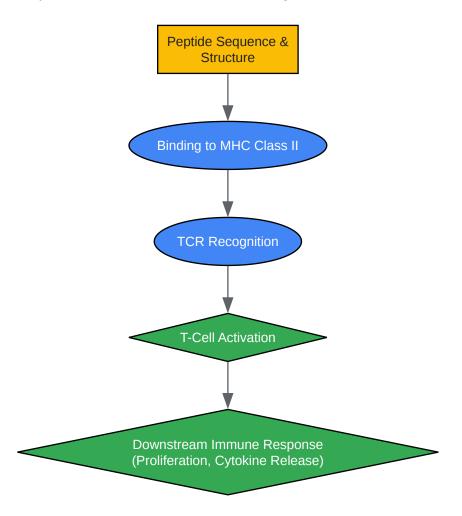
T-Cell Activation by Gal d 4 (46-61) Peptide





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Experimental Workflow for Immunological Characterization





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Hierarchy of Immunological Events

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